5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine is a compound that has been used in various areas of drug design due to its relatively simple structure and remarkable versatility . It has been used in the synthesis of novel compounds and in the creation of complexes with metals such as silver and platinum .
Synthesis Analysis
The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine has been accomplished by the oxidation of pyrimidinylhydrazones using an organoiodine (III) reagent . Other methods of synthesis have also been reported .Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine consists of a triazolopyrimidine ring, which is isoelectronic with that of purines . The compound has a molecular weight of 148.17 g/mol .Chemical Reactions Analysis
The 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine has been used in the synthesis of various compounds and complexes. For instance, it has been used in the creation of dinuclear silver complexes and platinum (II) coordination compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine include fluorescence in the visible range (486 nm) when irradiated with UV light (265 nm) . More detailed properties are not provided in the retrieved papers.Scientific Research Applications
Fatty Acid-Binding Proteins (FABPs) Inhibitor
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . The compound could potentially be used as an inhibitor for these proteins, thus providing a new approach to treat these diseases.
Cancer Prevention
Cancer prevention agents are significant compounds which reduce or eliminate the free radicals and therefore protect the cells against oxidative injury . As a triazole derivative, this compound could potentially serve as a cancer prevention agent.
Antiproliferative Activities
The compound has shown moderate antiproliferative activities against three cancer cells, with IC 50 values < 80 μM . This suggests that it could be used in cancer treatment to inhibit the proliferation of cancer cells.
Pharmaceutical Testing
The compound is used for pharmaceutical testing . It can be used as a reference standard for accurate results in pharmaceutical research and development.
Chemical Properties Study
The compound can be used in the study of its chemical properties, such as its structure, melting point, boiling point, density, molecular formula, and molecular weight . This can help in understanding its behavior and interactions with other compounds.
Future Directions
The 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine has found numerous applications in medicinal chemistry . Its future directions could include further exploration of its applications in drug design, particularly given its structural similarities with the purine ring and its potential as a bio-isostere of certain functional groups .
Mechanism of Action
Target of Action
The primary target of 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid is DNA . This compound has been shown to interact with DNA, leading to photocleavage activity .
Mode of Action
The compound interacts with DNA, causing a conversion of the supercoiled form of DNA into an open circular form . This interaction is likely facilitated by the compound’s ability to intercalate into the DNA structure .
Biochemical Pathways
DNA is the primary receptor of most anti-cancer and anti-tumor drugs , suggesting that this compound may have potential applications in these areas.
Pharmacokinetics
The compound’s molecular weight (19218) and its solid physical form suggest that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the conversion of supercoiled DNA into an open circular form . This can lead to significant changes in cellular processes, potentially including cell death, which is a common goal of anti-cancer and anti-tumor drugs .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may play a role in its stability and efficacy.
properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-3-5(2)12-6(7(13)14)10-11-8(12)9-4/h3H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGQBVYIOJXMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360642 |
Source
|
Record name | 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | |
CAS RN |
842972-32-1 |
Source
|
Record name | 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.